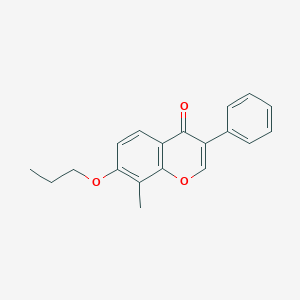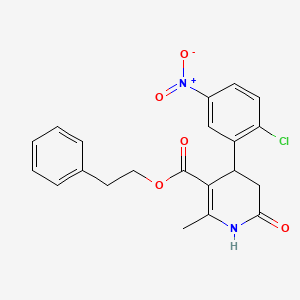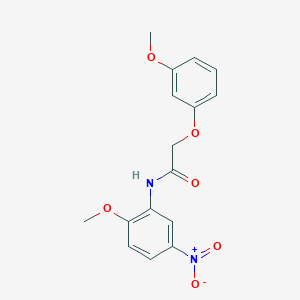
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one, also known as MPPC, is a chemical compound that belongs to the class of flavonoids. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one is not fully understood. However, it has been proposed that 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has also been found to interact with various molecular targets, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one also exhibits a wide range of biological activities, which makes it a versatile compound for various research applications. However, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one also has some limitations. It is a relatively complex compound, which makes it difficult to study its mechanism of action. In addition, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. First, more research is needed to elucidate the mechanism of action of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. Second, more in vivo studies are needed to evaluate the potential therapeutic applications of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. Third, the development of novel 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one derivatives with improved biological activities is a promising direction for future research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one is an important area of future research.
Méthodes De Synthèse
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one can be synthesized through a reaction between 7-hydroxy-4H-chromen-4-one and 3-phenylpropionic acid, followed by a propoxylation reaction. The reaction is typically conducted in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The yield of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
8-methyl-3-phenyl-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-11-21-17-10-9-15-18(20)16(12-22-19(15)13(17)2)14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXJPHVHNLSBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)


![N-[2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4927412.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4927417.png)

![4-bromo-2-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4927428.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4927450.png)



![3-(3-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4927483.png)